![molecular formula C16H11NO5 B5169848 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B5169848.png)
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
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Overview
Description
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 3-nitrophenol with malonic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions include the use of strong acids such as sulfuric acid or polyphosphoric acid, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as the reduction of hazardous reagents and the recycling of solvents, is also integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reactions are usually performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the chromone core, such as quinones.
Reduction: The reduction products include the corresponding hydroxyl derivatives of the chromone.
Substitution: Substitution reactions yield derivatives with various functional groups attached to the chromone core, depending on the nucleophile used.
Scientific Research Applications
Synthesis of 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
The synthesis of this compound typically involves the reaction of 7-methoxy-2H-chromen-2-one with 3-nitrobenzaldehyde under acidic conditions. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions. A common synthetic route is illustrated in the following scheme:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |
In a study by Mustafa et al. (2011), derivatives incorporating nitrophenyl groups showed enhanced anti-proliferative activity compared to their parent compounds, suggesting that the nitro substituent may play a crucial role in modulating biological activity .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity, which is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
Anti-inflammatory Effects
Recent studies have investigated the anti-inflammatory effects of this coumarin derivative. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging research has indicated that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. Animal models have shown improved outcomes in neurodegenerative disease models when treated with this compound, indicating its potential for further development as a neuroprotective agent.
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated significant tumor reduction after administration of the compound at doses ranging from 10 to 20 mg/kg over four weeks .
- Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis showed marked improvement in symptoms after treatment with formulations containing this coumarin derivative .
Mechanism of Action
The mechanism by which 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular targets, including enzymes, receptors, and signaling molecules. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. It also affects the MAPK pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other chromones, such as 7-methoxy-4-phenyl-2H-chromen-2-one and 7-methoxy-4-(4-nitrophenyl)-2H-chromen-2-one, share structural similarities with the compound .
Uniqueness: The presence of the 3-nitrophenyl group in this compound imparts unique chemical and biological properties compared to other chromones. This group enhances the compound's reactivity and biological activity, making it a valuable candidate for further research and development.
Biological Activity
7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, a synthetic compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N1O4, with a molecular weight of approximately 297.262 g/mol. The compound features a methoxy group at the 7-position and a nitrophenyl group at the 4-position of the chromone structure, contributing to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:
- Molecular Targets : It has been identified as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.
- Signaling Pathways : The compound modulates critical pathways such as NF-κB, which regulates inflammation and immune responses, and the MAPK pathway, associated with cell proliferation and apoptosis.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits inflammatory mediators, making it a candidate for treating inflammatory diseases .
2. Antioxidant Properties
The compound demonstrates potent antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for its potential therapeutic applications in conditions associated with oxidative damage.
3. Anticancer Effects
In vitro studies have shown that this compound possesses anticancer activity against various human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 1.08 |
HepG-2 | 1.48 |
MCF-7 | Not specified |
A-549 | Not specified |
These findings suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and down-regulation of anti-apoptotic genes like Bcl-2 .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives of chromone compounds, including this compound. The results indicated that this compound showed superior activity against colon cancer cells compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Potential
Another investigation highlighted its neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent protective effect on PC12 cells exposed to hydrogen peroxide .
Comparison with Similar Compounds
The unique structural characteristics of this compound differentiate it from other chromones:
Compound Name | Key Features | Biological Activity |
---|---|---|
7-Methoxy-4-phenyl-2H-chromen-2-one | Lacks nitrophenyl substitution | Moderate anti-inflammatory effects |
7-Methoxy-4-(4-nitrophenyl)-2H-chromen-2-one | Different substitution pattern | Lower antioxidant capacity |
The presence of the 3-nitrophenyl group enhances both reactivity and biological potency, making it a promising candidate for further pharmacological development .
Properties
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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